molecular formula C11H9FN2 B13923982 3-Amino-5-fluoro-4-phenylpyridine

3-Amino-5-fluoro-4-phenylpyridine

Cat. No.: B13923982
M. Wt: 188.20 g/mol
InChI Key: PAVMETQHPLNHDC-UHFFFAOYSA-N
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Description

3-Amino-5-fluoro-4-phenylpyridine is a fluorinated pyridine derivative Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the pyridine ring using a fluorinating agent such as Selectfluor® . The amino group can be introduced through a substitution reaction using an appropriate amine source.

Industrial Production Methods

Industrial production of fluorinated pyridines, including 3-Amino-5-fluoro-4-phenylpyridine, often involves scalable and high-yield methods. The use of efficient fluorinating reagents and optimized reaction conditions ensures the production of the desired compound with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-fluoro-4-phenylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can be used to modify the functional groups on the pyridine ring.

    Substitution: The amino and fluoro groups can participate in substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium azide or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

3-Amino-5-fluoro-4-phenylpyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Amino-5-fluoro-4-phenylpyridine involves its interaction with specific molecular targets. The presence of the fluorine atom can enhance the compound’s binding affinity to its target by increasing its lipophilicity and stability. The amino group can participate in hydrogen bonding interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-5-fluoro-4-phenylpyridine is unique due to the specific combination of amino and fluoro groups on the pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C11H9FN2

Molecular Weight

188.20 g/mol

IUPAC Name

5-fluoro-4-phenylpyridin-3-amine

InChI

InChI=1S/C11H9FN2/c12-9-6-14-7-10(13)11(9)8-4-2-1-3-5-8/h1-7H,13H2

InChI Key

PAVMETQHPLNHDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NC=C2N)F

Origin of Product

United States

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